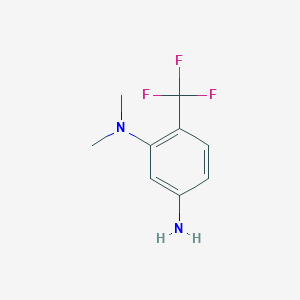

N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine

Description

N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine (CAS: 1369841-57-5) is a benzene-1,3-diamine derivative with the molecular formula C9H11F3N2 and a molecular weight of 204.19 g/mol . It features two methyl groups on the N1 amine and a trifluoromethyl (-CF3) substituent at the 6-position of the benzene ring. This compound is manufactured as a high-purity active pharmaceutical ingredient (API) intermediate, certified under ISO quality standards, and utilized in drug discovery and development . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry .

Properties

IUPAC Name |

3-N,3-N-dimethyl-4-(trifluoromethyl)benzene-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2/c1-14(2)8-5-6(13)3-4-7(8)9(10,11)12/h3-5H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGNRRKBRNUMAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine typically involves the reaction of 6-(trifluoromethyl)benzene-1,3-diamine with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Synthesis and Production

The synthesis of N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine typically involves the reaction of 6-(trifluoromethyl)benzene-1,3-diamine with dimethylamine under controlled conditions. This process can be optimized for large-scale production using chemical reactors and advanced purification techniques such as distillation and crystallization.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized in the formation of more complex organic molecules, including:

- Arylbenzimidazoles : Important intermediates in pharmaceuticals.

- Benzotriazolium Salts : Used in various chemical applications .

Biological Research

The compound is under investigation for its potential biological activities. Studies have focused on its interactions with enzymes and proteins, which may lead to the development of new therapeutic agents. The trifluoromethyl group enhances binding affinity and stability, making it a candidate for drug development.

Pharmaceutical Development

In medicinal chemistry, this compound is explored for its therapeutic properties. It acts as a precursor in synthesizing various drugs, including those targeting specific diseases through enzyme inhibition or receptor modulation .

Industrial Applications

The compound is utilized in producing specialty chemicals and materials due to its unique properties. Its stability and reactivity make it suitable for applications in agrochemicals and polymer industries .

Case Study 1: Synthesis of Arylbenzimidazoles

A recent study demonstrated the use of this compound as a starting material for synthesizing arylbenzimidazoles. The reaction yielded high purity products that exhibited significant biological activity against cancer cell lines .

Case Study 2: Enzyme Interaction Studies

Research has shown that this compound interacts effectively with specific enzymes involved in metabolic pathways. The binding studies indicated that the trifluoromethyl group plays a crucial role in enhancing the compound's efficacy as an enzyme inhibitor, leading to potential therapeutic applications in metabolic disorders .

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective interactions with biological molecules. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- The trifluoromethyl group in the target compound increases lipophilicity compared to analogs with methyl or hydrogen substituents .

- Salt forms (e.g., hydrochloride in ) enhance aqueous solubility, whereas free bases like the target compound may require formulation adjustments for bioavailability.

Spectroscopic and Chromatographic Data

NMR and Mass Spectrometry

- Target Compound: No specific NMR data is provided, but analogs with trifluoromethyl groups (e.g., ) show distinct ¹⁹F NMR signals near δ -60 ppm. Methyl groups in similar compounds (e.g., ) exhibit ¹H NMR signals at δ 2.8–3.1 ppm for N-CH3.

- N1,N1,N3-Trimethyl-N3-phenylbenzene-1,3-diamine : ¹H NMR peaks at δ 6.5–7.3 ppm (aromatic protons), δ 3.0 ppm (N-CH3). Calculated mass: 226.1470; observed: 225.1001 ([M-1]+).

Gas Chromatography (GC)

Compounds with polar substituents (e.g., -NH2) exhibit shorter retention times (e.g., 5.19 min for 3-((4-chlorophenyl)amino)phenol ), while bulky groups (e.g., phenyl in ) increase retention (up to 12.42 min). The target compound’s trifluoromethyl group likely results in intermediate retention due to balanced lipophilicity and polarity.

Biological Activity

N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine is an organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group attached to a benzene ring and two methyl groups linked to nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 202.19 g/mol. This compound has garnered attention for its potential biological activity and applications in various fields, including medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of the trifluoromethyl group enhances the compound's binding affinity to various molecular targets, which may lead to significant biological effects such as enzyme inhibition or receptor modulation. This mechanism is crucial for its potential therapeutic applications.

Research Findings

Recent studies have indicated that this compound exhibits notable antimicrobial properties. For example, it has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's low cytotoxicity towards mammalian cells suggests a high selectivity for bacterial targets, making it a promising candidate for further development in antimicrobial therapies .

Case Studies

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various compounds, this compound was found to have minimum inhibitory concentrations (MICs) in the nanomolar range against several bacterial strains. This indicates a strong potential for use in treating bacterial infections.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an enzyme inhibitor. Results demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting its utility in metabolic disorders and drug development .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other structurally similar compounds. Below is a comparison table highlighting key differences:

| Compound Name | Structure | Key Differences |

|---|---|---|

| N1,N1-Dimethyl-5-(trifluoromethyl)benzene-1,3-diamine | Trifluoromethyl at position 5 | Different reactivity due to positional isomerism |

| N1,N1-Dimethyl-4-(trifluoromethyl)benzene-1,3-diamine | Trifluoromethyl at position 4 | Variations in biological activity and binding affinity |

| N,N-Diethyl-6-(trifluoromethyl)benzene-1,3-diamine | Ethyl groups instead of methyl | Potentially different interactions with biological targets |

This table illustrates how the position of the trifluoromethyl group and the nature of the alkyl substituents can significantly influence the compound’s reactivity and biological properties.

Q & A

Q. What methodologies assess its biological activity in drug discovery?

- Answer :

- In vitro antiproliferative assays : Use MTT or SRB protocols on cancer cell lines (e.g., HeLa or MCF-7).

- Anti-inflammatory studies : Measure TNF-α or IL-6 suppression in murine macrophages (RAW 264.7) via ELISA.

- Structure-activity relationships (SAR) : Compare with analogs (e.g., diethyl or dipropyl derivatives) to identify critical substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.